molecular formula C12H14O B14594951 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene CAS No. 61200-08-6

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene

Cat. No.: B14594951
CAS No.: 61200-08-6
M. Wt: 174.24 g/mol
InChI Key: ZEVCQDPVHHBRPA-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene is an organic compound with the molecular formula C12H16O. It is a derivative of naphthalene, characterized by the presence of two methyl groups and an epoxide ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes hydrogenation to form 1,2,3,4-tetrahydronaphthalene.

    Methylation: The tetrahydronaphthalene is then methylated at the 1 and 4 positions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

    Epoxidation: The final step involves the epoxidation of the methylated tetrahydronaphthalene using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to introduce the epoxide ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

    Reduction: The compound can be reduced to form the corresponding alcohols.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring is reactive and can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. This reactivity is the basis for its biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the epoxide ring.

    1,6-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure with different methyl group positions.

    Tetralin (1,2,3,4-Tetrahydronaphthalene): Parent compound without methyl groups or epoxide ring.

Uniqueness

1,4-Dimethyl-1,2,3,4-tetrahydro-1,4-epoxynaphthalene is unique due to the presence of both methyl groups and an epoxide ring, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

61200-08-6

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1,8-dimethyl-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene

InChI

InChI=1S/C12H14O/c1-11-7-8-12(2,13-11)10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3

InChI Key

ZEVCQDPVHHBRPA-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(O1)(C3=CC=CC=C23)C

Origin of Product

United States

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